Z-Asp-Glu-Val-Asp-chloromethylketone
Description
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Structure
2D Structure
Properties
Molecular Formula |
C27H35ClN4O12 |
|---|---|
Molecular Weight |
643.0 g/mol |
IUPAC Name |
5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35ClN4O12/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
GRXANEWUMQJHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Z Asp Glu Val Asp Chloromethylketone As a Foundational Chemical Probe in Biological Research
Z-Asp-Glu-Val-Asp-chloromethylketone, commonly abbreviated as Z-DEVD-CMK, is a peptide derivative that serves as a potent and selective protease inhibitor. chemimpex.com This compound has become an invaluable tool in biochemical research, particularly in the study of apoptosis, or programmed cell death. cpcscientific.com Its utility stems from its ability to specifically target and inhibit the activity of certain enzymes, thereby allowing researchers to probe their functions within complex cellular processes. chemimpex.com As a chemical probe, Z-DEVD-CMK is instrumental in dissecting the molecular pathways that govern cell death, offering insights that can inform drug design and enhance the understanding of various diseases. chemimpex.com
Mechanistic Dissection of Z Asp Glu Val Asp Chloromethylketone S Inhibitory Action
Target Specificity and Selectivity Profiling
The following subsections detail the inhibitory profile of Z-DEVD-CMK against various proteases, with a focus on its primary targets and its ability to discriminate between different enzyme families.
Primary Inhibition of Caspase-3 (CPP32-like Proteases)
Z-DEVD-CMK is widely recognized as a specific and irreversible inhibitor of caspase-3. selleckchem.commedchemexpress.com Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death) and inflammation. nih.govnih.gov Caspase-3, in particular, is a key executioner caspase, responsible for cleaving a variety of cellular substrates during the apoptotic process. merckmillipore.com The inhibitory action of Z-DEVD-CMK against caspase-3 has been demonstrated in numerous studies, where it has been shown to effectively block apoptosis in various cell lines. bdbiosciences.comrndsystems.com For instance, in Jurkat T-cells, Z-DEVD-CMK has been observed to prevent the cleavage of Vav1, a known caspase substrate, during apoptosis. researchgate.net
The specificity of Z-DEVD-CMK for caspase-3 is attributed to its peptide sequence, Asp-Glu-Val-Asp (DEVD), which mimics the cleavage site recognized by caspase-3. rndsystems.com This sequence allows the inhibitor to bind to the active site of the enzyme. rndsystems.com The inhibition of caspase-3 by Z-DEVD-CMK has been shown to be concentration-dependent. selleckchem.com
Inhibition Profile Against Other Caspase Family Members (e.g., Caspase-6, -7, -8, -10)
While Z-DEVD-CMK is a potent inhibitor of caspase-3, it also exhibits inhibitory activity against other members of the caspase family, including caspase-6, -7, -8, and -10. selleckchem.comugent.be Caspase-7 shares significant structural and functional similarities with caspase-3 and is also considered an executioner caspase. johnshopkins.edu Research has indicated that Z-DEVD-CMK can inhibit the activity of these caspases, although the potency may vary. selleckchem.comresearchgate.net For example, some studies suggest that Z-DEVD-CMK is a potent inhibitor of caspase-3-like activities in general, which would include caspase-7. researchgate.net The ability of Z-DEVD-CMK to inhibit initiator caspases like caspase-8 and -10 has also been reported. selleckchem.comugent.be
Table 1: Inhibitory Profile of Z-DEVD-CMK Against Various Caspases This table provides a summary of the inhibitory activity of Z-DEVD-CMK against different caspase family members as reported in the literature.
| Caspase Target | Reported Inhibition by Z-DEVD-CMK | Reference |
|---|---|---|
| Caspase-3 | Potent, specific, and irreversible inhibitor. | selleckchem.commedchemexpress.com |
| Caspase-6 | Potent inhibition reported. | selleckchem.com |
| Caspase-7 | Potent inhibition reported. | selleckchem.com |
| Caspase-8 | Potent inhibition reported. | selleckchem.comugent.be |
Discrimination from Caspase-1 (ICE-like) and Other Cysteine/Serine Proteases
An important aspect of the selectivity profile of Z-DEVD-CMK is its ability to discriminate between different protease families. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), belongs to a different subgroup of caspases primarily involved in inflammation. nih.gov The tetrapeptide recognition sequence for caspase-1 is typically Tyr-Val-Ala-Asp (YVAD). nih.gov Consequently, Z-DEVD-CMK, with its DEVD sequence, is a poor inhibitor of caspase-1. nih.govresearchgate.net This specificity allows researchers to differentiate between the apoptotic pathways mediated by caspase-3-like proteases and the inflammatory pathways mediated by caspase-1.
However, it is crucial to note that at higher concentrations, Z-DEVD-CMK has been shown to inhibit other cysteine proteases, such as cathepsins. nih.govresearchgate.net One study reported that Z-DEVD-cmk was a preferred irreversible inhibitor for most cathepsins tested in vitro. researchgate.net This off-target activity highlights the importance of using appropriate concentrations and control experiments to ensure that the observed effects are indeed due to the inhibition of the intended caspase targets. researchgate.net There is limited evidence to suggest that Z-DEVD-CMK significantly inhibits serine proteases. tandfonline.com
Irreversible Covalent Mechanism of Inhibition
The inhibitory action of Z-DEVD-CMK is characterized by an irreversible covalent modification of the target caspase's active site. nih.govbdbiosciences.com This mechanism is a key feature that contributes to its potency and long-lasting effects.
Role of the Chloromethylketone Moiety in Active Site Engagement
The irreversible nature of the inhibition is conferred by the chloromethylketone (CMK) moiety attached to the C-terminus of the peptide sequence. nih.govnih.gov This reactive group acts as an electrophilic "warhead" that forms a covalent bond with a nucleophilic residue in the active site of the caspase. youtube.comyoutube.com Specifically, the CMK group alkylates the catalytic cysteine residue within the enzyme's active site. nih.gov This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates. nih.gov The formation of this stable thioether bond is the basis for the irreversible inhibition. nih.gov
Importance of the Aspartate Residue at P1 Position for Specificity
The specificity of Z-DEVD-CMK for caspases is largely determined by the peptide sequence, and in particular, the aspartate (Asp) residue at the P1 position (the C-terminal residue of the recognition sequence). nih.govnih.gov Caspases are distinguished by their strict requirement for an aspartic acid residue at the P1 position of their substrates. nih.gov The DEVD sequence of the inhibitor mimics this natural substrate preference of caspase-3, allowing it to be specifically recognized and bound by the enzyme. rndsystems.com The initial non-covalent binding, guided by the recognition of the DEVD sequence, positions the chloromethylketone warhead optimally within the active site for the subsequent covalent reaction with the catalytic cysteine. youtube.com This two-step process of specific recognition followed by irreversible covalent modification ensures the high potency and selectivity of Z-DEVD-CMK for its target caspases. youtube.com
Table 2: Compound Names Mentioned in the Article This table lists the full names of the chemical compounds referred to in this article.
| Abbreviation/Short Name | Full Chemical Name |
|---|---|
| Z-DEVD-CMK | Z-Asp-Glu-Val-Asp-chloromethylketone |
| Ac-YVAD-cmk | Acetyl-Tyr-Val-Ala-Asp-chloromethylketone |
| Z-VAD-fmk | Z-Val-Ala-Asp-fluoromethylketone |
| Z-DEVD-fmk | Z-Asp-Glu-Val-Asp-fluoromethylketone |
| Ac-DEVD-CHO | Acetyl-Asp-Glu-Val-Asp-aldehyde |
| IETD-CHO | Ile-Glu-Thr-Asp-aldehyde |
| LEHD-CHO | Leu-Glu-His-Asp-aldehyde |
| YVAD-CHO | Tyr-Val-Ala-Asp-aldehyde |
| Ac-FLTD-CMK | N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone |
| TPCK | N-tosyl-L-phenylalanyl-chloromethylketone |
Influence of the Z-Group (Benzyloxycarbonyl) on Cell Permeability and Efficacy
The efficacy of any intracellularly acting inhibitor is fundamentally dependent on its ability to traverse the cell membrane to reach its cytosolic or organellar targets. For peptide-based inhibitors like this compound (Z-DEVD-CMK), this presents a significant challenge due to the typically polar and charged nature of peptides. The N-terminal benzyloxycarbonyl (Z) group is a critical chemical modification designed to overcome this barrier.
Kinetic Characterization of Enzyme-Inhibitor Interactions
This compound is characterized as a specific and irreversible inhibitor of caspases, particularly caspase-3. selleckchem.comchemimpex.com The irreversible nature stems from its chloromethylketone (CMK) reactive group. This group forms a covalent thioether bond with the catalytic cysteine residue in the active site of the caspase, leading to permanent inactivation of the enzyme. researchgate.net While it is most renowned as a caspase-3 inhibitor, kinetic studies have revealed a broader inhibitory profile.
The half-maximal inhibitory concentration (IC₅₀) for Z-DEVD-FMK, a closely related analog, in blocking 6-OHDA-induced apoptotic cell death has been reported to be 18 μM, which is the same value cited for its inhibition of caspase-3. targetmol.comselleckchem.com Research indicates that its inhibitory action is not strictly limited to caspase-3. Z-DEVD-CMK and its analogs also show potent inhibition against other "executioner" caspases like caspase-7 and initiator caspases including caspase-6, caspase-8, and caspase-10. researchgate.netselleckchem.com This makes it a powerful tool for inhibiting multiple caspases simultaneously. However, some studies also suggest potential off-target effects; for instance, Z-DEVD-FMK has been observed to reduce the activity of calpain, another class of cysteine proteases, in both cell-free assays and in vivo models. nih.gov This broader specificity is an important consideration in the interpretation of experimental results.
Table 1: Inhibitory Profile of Z-DEVD-CMK/FMK
| Target Enzyme | Reported IC₅₀ | Type of Inhibition | References |
|---|---|---|---|
| Caspase-3 | 18 μM | Irreversible | targetmol.comselleckchem.com |
| Caspase-6 | Potent Inhibition | Irreversible | selleckchem.com |
| Caspase-7 | Potent Inhibition | Irreversible | selleckchem.com |
| Caspase-8 | Potent Inhibition | Irreversible | researchgate.netselleckchem.com |
| Caspase-9 | Inhibitory Activity | Irreversible | researchgate.net |
| Caspase-10 | Potent Inhibition | Irreversible | selleckchem.com |
Table 2: Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Z-DEVD-CMK | This compound |
| Z-DEVD-FMK | Z-Asp-Glu-Val-Asp-fluoromethylketone |
| Ac-DEVD-CHO | Acetyl-Asp-Glu-Val-Asp-aldehyde |
| Z-VAD-FMK | Z-Val-Ala-Asp-fluoromethylketone |
Z Asp Glu Val Asp Chloromethylketone in Apoptosis Research: Unraveling Cellular Demise Pathways
Inhibition of Canonical Apoptotic Pathways
Z-DEVD-CMK's primary mechanism involves the direct and irreversible inhibition of caspase-3, which in turn blocks the progression of well-established apoptotic signaling cascades. This inhibitory action allows for detailed investigation into the roles of both death receptor-initiated and mitochondria-centered pathways.
Modulation of Death Receptor-Mediated Apoptosis (e.g., Fas-induced Apoptosis)
The death receptor pathway, exemplified by the Fas receptor (also known as CD95 or APO-1), is a critical initiator of extrinsic apoptosis. Engagement of the Fas receptor by its ligand (FasL) triggers a signaling cascade that culminates in the activation of initiator caspases (like caspase-8) and subsequently, executioner caspases, including caspase-3.
Research has demonstrated that Z-DEVD-CMK is a potent modulator of this pathway. In studies using Jurkat T-cells, treatment with an anti-Fas antibody robustly induces apoptosis, characterized by the activation of caspase-3. researchgate.net Pre-incubation of these cells with Z-DEVD-CMK effectively inhibits the Fas-induced increase in nuclear caspase-3 activity and consequently prevents the cells from undergoing apoptosis. researchgate.net This demonstrates that the pro-apoptotic signals originating from the Fas receptor are critically dependent on the downstream activity of caspase-3, and that blocking this single enzyme is sufficient to halt the death signal. The ability of Z-DEVD-CMK to block Fas-induced apoptosis underscores the central role of caspase-3 as the primary executioner in this pathway. researchgate.netnih.govnih.gov
Effects on Mitochondria-Mediated Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and responds to cellular stresses such as DNA damage or growth factor deprivation. This pathway converges on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of caspase-9 and caspase-3.
The application of Z-DEVD-CMK has been instrumental in clarifying the events downstream of mitochondrial involvement. Studies have shown that in certain cellular contexts, inhibiting caspase-3 with Z-DEVD-CMK can lead to increased mitochondrial depolarization. nih.gov This suggests a complex feedback loop where caspase-3 activity might influence mitochondrial function. In models of paclitaxel-induced apoptosis, which involves the mitochondrial pathway, the caspase inhibitor Ac-DEVD-CHO, a related aldehyde derivative, was shown to block the phosphorylation of the anti-apoptotic protein Bcl-2, a key regulatory event in mitochondrial stability. nih.gov Furthermore, in isolated islets of Langerhans, treatment with DEVD-fmk, a fluoromethyl ketone variant, induced necrosis and was associated with increased mitochondrial depolarization, indicating that blocking the apoptotic route via caspase-3 can sometimes shift the mode of cell death towards necrosis while still highlighting the mitochondria's central role. nih.gov
Table 1: Research Findings on Z-DEVD-CMK in Apoptotic Pathways
| Pathway | Model System | Key Finding | Reference(s) |
|---|---|---|---|
| Death Receptor-Mediated (Fas) | Jurkat T-cells | Pre-incubation with DEVD-CMK inhibited the Fas-induced increase in nuclear caspase-3 activity and subsequent apoptosis. | researchgate.net |
| Mitochondria-Mediated | Isolated Islets of Langerhans | DEVD-fmk treatment induced necrosis and was associated with increased mitochondrial depolarization. | nih.gov |
| Mitochondria-Mediated | HL-60 Leukemia Cells | The related inhibitor Ac-DEVD-CHO blocked paclitaxel-induced Bcl-2 phosphorylation, a key event in the mitochondrial pathway. | nih.gov |
Impact on Key Apoptotic Executioners and Substrates
The execution phase of apoptosis is characterized by the widespread cleavage of cellular proteins by activated caspases, leading to the systematic dismantling of the cell. Z-DEVD-CMK's ability to prevent caspase-3 activation provides a direct method to study these downstream events.
Prevention of Caspase-3 Activation and Processing
Caspase-3 normally exists as an inactive zymogen, or procaspase. rndsystems.com During apoptosis, it is cleaved by initiator caspases (caspase-8 or -9) to form its active heterotetramer. Z-DEVD-CMK is a cell-permeable and irreversible inhibitor that specifically targets the active site of caspase-3, preventing it from processing both itself and other substrates. rndsystems.combdbiosciences.commedchemexpress.com Its effectiveness has been demonstrated across various cell types and apoptotic stimuli. For instance, in HCT116 cells induced to undergo apoptosis by a ruthenium complex, pre-incubation with Z-DEVD-FMK successfully prevented the increase in apoptotic cells. researchgate.net Similarly, in models of neurotoxicity, Z-DEVD-FMK blocks MPP+-induced increases in caspase-3 enzyme activity. selleckchem.com This direct and potent inhibition establishes Z-DEVD-CMK as a standard for confirming caspase-3-dependent signaling events. researchgate.netselleckchem.comnih.gov
Abrogation of Downstream Substrate Cleavage (e.g., PARP, ICAD, Tau)
Once activated, caspase-3 cleaves a host of cellular proteins, leading to the classic biochemical and morphological hallmarks of apoptosis. Z-DEVD-CMK has been crucial in identifying and confirming these substrates.
Poly (ADP-ribose) polymerase (PARP): PARP is a DNA repair enzyme that is a classic substrate of caspase-3. Its cleavage from a 116 kDa protein to an 89 kDa fragment is a hallmark of apoptosis. Studies have shown that Z-DEVD-CMK effectively prevents the cleavage of PARP in various apoptosis models, such as those induced by oxidized hemoglobin. nih.govselleckchem.com However, in some contexts, inhibiting PARP cleavage with DEVD-fmk did not prevent cell death but rather shifted it towards a necrotic phenotype, highlighting the complex interplay between apoptotic and necrotic pathways. nih.gov
Inhibitor of Caspase-Activated DNase (ICAD): The endonuclease responsible for DNA fragmentation, Caspase-Activated DNase (CAD), is kept inactive by its inhibitor, ICAD. nih.govwikipedia.org To activate DNA degradation, caspase-3 must first cleave ICAD. nih.gov The use of Z-DEVD-CMK and related inhibitors has confirmed this sequence. In cells treated with 5-fluorouracil, Z-DEVD-FMK significantly blocked the cleavage of CAD's precursor, demonstrating that caspase-3 is the upstream activator. nih.gov Other research has also shown that caspase inhibition with DEVD-related compounds prevents ICAD cleavage. researchgate.netresearchgate.net
Tau: The microtubule-associated protein Tau is implicated in neurodegenerative diseases and is also a substrate for caspases. nih.gov Caspase-3 cleavage of Tau at aspartic acid 421 (D421) generates a toxic fragment known as TauC3, which is believed to contribute to neurofibrillary tangle formation. nih.govbiorxiv.org In cellular models of neuronal stress, treatment with a pan-caspase inhibitor, z-VAD-fmk, markedly reduced the increase in TauC3 levels, supporting the role of caspases in this pathological cleavage. biorxiv.org
Influence on DNA Fragmentation Mechanisms
One of the defining features of late-stage apoptosis is the fragmentation of chromosomal DNA into nucleosomal units, creating a characteristic "ladder" pattern on an agarose (B213101) gel. This process is executed by CAD, which is activated following the caspase-3-mediated cleavage of its inhibitor, ICAD. nih.govwikipedia.org
By blocking caspase-3, Z-DEVD-CMK directly interferes with this crucial step. Research has consistently shown that Z-DEVD-FMK can abolish or significantly reduce DNA fragmentation. In cultured brain microvessel endothelial cells, Z-DEVD-FMK treatment eliminated the DNA ladders induced by oxyhemoglobin. selleckchem.com Similarly, in monocytes stimulated to undergo apoptosis, Z-DEVD-FMK reversed the induced DNA fragmentation. researchgate.net This inhibition of DNA fragmentation is a direct consequence of preventing ICAD cleavage, thereby keeping the CAD nuclease in its inactive state. nih.govresearchgate.net These findings solidify the linear pathway from caspase-3 activation to ICAD cleavage to DNA degradation as a central axis of apoptosis execution.
Table 2: Effects of Z-DEVD-CMK on Key Apoptotic Substrates and Processes
| Substrate/Process | Experimental Context | Effect of Z-DEVD-CMK/Related Inhibitor | Reference(s) |
|---|---|---|---|
| Caspase-3 Activation | HCT116 cells treated with a ruthenium complex | Prevented the increase in apoptotic cells. | researchgate.net |
| PARP Cleavage | Cultured cells treated with oxidized hemoglobin | Prevented cleavage of PARP. | selleckchem.com |
| ICAD Cleavage | Cells treated with 5-fluorouracil | Significantly blocked the cleavage of the CAD precursor. | nih.gov |
| Tau Cleavage | Neuronal cells under stress (using pan-caspase inhibitor) | Markedly reduced the generation of toxic TauC3 fragment. | biorxiv.org |
| DNA Fragmentation | Monocytes induced to undergo apoptosis | Reversed DNA fragmentation. | researchgate.net |
| DNA Fragmentation | Brain endothelial cells treated with oxyhemoglobin | Abolished the formation of DNA ladders. | selleckchem.com |
Research on Apoptotic Signaling Networks
Inhibition of caspase-3 with Z-DEVD-CMK allows for the detailed investigation of the sequence and dependency of events within the apoptotic signaling cascade. This research has been pivotal in understanding which cellular changes are direct consequences of caspase-3 activity and which occur independently or further upstream.
Interplay with Sphingomyelin (B164518) Cycle and Ceramide Production in Apoptosis
The sphingomyelin cycle and the generation of the lipid second messenger, ceramide, have been implicated in apoptosis. Research using Z-DEVD-CMK has helped to clarify the position of caspase-3 relative to ceramide production in the death signaling pathway.
In many models of apoptosis, the production of ceramide through the hydrolysis of sphingomyelin is a key event. nih.gov Studies have shown that this process can be dependent on caspase activity, as caspase inhibitors are capable of blocking ceramide production during apoptosis. nih.gov The activation of caspases can lead to the scrambling of the plasma membrane, which brings sphingomyelin into contact with sphingomyelinases, enzymes that hydrolyze it to generate ceramide. nih.gov Furthermore, research indicates that photodamage can induce the accumulation of de novo ceramide by inhibiting enzymes like sphingomyelin synthase (SMS). nih.gov This process correlates with an increase in DEVDase (caspase-3-like) activity, suggesting a link between caspase-3 activation and the metabolic shifts that lead to ceramide accumulation. nih.gov
However, the relationship is not always unidirectional. In some cellular contexts, Z-DEVD-CMK does not prevent cell death induced by ceramide, indicating that in these specific pathways, ceramide may act upstream of or parallel to caspase-3 activation. nih.gov In studies on L929 fibrosarcoma cells, pretreatment with Z-DEVD-fmk (a closely related inhibitor) actually sensitized the cells to TNF-mediated necrosis, a process linked to the production of oxygen radicals, which can be influenced by ceramide signaling. nih.gov This suggests a complex interplay where caspases might, in some scenarios, protect against certain forms of cell death. nih.gov
Table 1: Research Findings on Z-DEVD-CMK and Ceramide in Apoptosis
| Study Focus | Cell Type/Model | Key Finding with Z-DEVD-CMK or similar Caspase-3 Inhibitor | Implication | Reference |
|---|---|---|---|---|
| Ceramide-Induced Apoptosis | SH-SY5Y Human Neuroblastoma | Z-DEVD-FMK did not attenuate cell death induced by C2-ceramide. | In this model, the ceramide-induced death pathway is independent of or upstream of caspase-3. | nih.gov |
| TNF-Mediated Necrosis | L929 Murine Fibrosarcoma | Pretreatment with zDEVD-fmk sensitized cells to TNF-induced necrosis. | Caspase-3 activity may play a protective role against TNF-induced necrosis, highlighting complex crosstalk. | nih.gov |
| General Apoptosis Mechanism | General Models | Caspase inhibitors can block the production of ceramide during apoptosis. | Caspase activation is often required for the enzymatic generation of ceramide. | nih.gov |
| Photodynamic Therapy (PDT) | Jurkat Cells | PDT-induced inhibition of sphingomyelin synthase (leading to ceramide accumulation) correlates with increased DEVDase (caspase-3) activity. | Caspase-3 activation is linked to the metabolic changes that drive ceramide accumulation post-photodamage. | nih.gov |
Analysis of Nuclear Morphological Changes during Apoptosis Inhibition
The hallmark of apoptosis is a series of dramatic morphological changes within the nucleus, including chromatin condensation and nuclear fragmentation. Z-DEVD-CMK has been instrumental in demonstrating the central role of caspase-3 in orchestrating this nuclear dismantling.
When apoptosis is induced in the presence of Z-DEVD-CMK, cells exhibit a nuclear morphology that is distinct from both normal and fully apoptotic cells. biologists.com Instead of the typical condensed and fragmented nuclei, cells often display what is described as a "pre-apoptotic" nuclear state. biologists.com This state is characterized by convoluted nuclei with cavitations and clumps of chromatin, but without the final breakdown into apoptotic bodies. biologists.com
Studies on caspase-3-deficient MCF-7 cells, which genetically mimic the effect of Z-DEVD-CMK, show a similar aberrant apoptosis. nih.gov These cells undergo cytoplasmic shrinkage but fail to form apoptotic bodies, and key nuclear proteins are not cleaved. nih.govnih.gov Specifically, the inhibitor prevents the complete cleavage of nuclear matrix proteins like NuMA and lamins. nih.gov For instance, while lamin B might be relocated into granules, its full cleavage and the subsequent disintegration of the nuclear lamina are halted, demonstrating that these are caspase-3-dependent events. nih.gov This research confirms that caspase-3 is essential for the execution of the final, destructive steps of nuclear apoptosis. nih.govnih.gov
Table 2: Effect of Z-DEVD-CMK on Nuclear Morphology During Apoptosis
| Nuclear Feature | Typical Apoptosis (No Inhibitor) | Apoptosis with Z-DEVD-CMK Inhibition | Reference |
|---|---|---|---|
| Chromatin Condensation | Prominent and compact | Partial or abnormal condensation; formation of clumps | biologists.comnih.gov |
| Nuclear Fragmentation | Nucleus breaks into apoptotic bodies | Blocked; nucleus remains whole but may be convoluted or have cavitations | biologists.comnih.gov |
| Lamin Cleavage | Lamins A, B, and C are cleaved, leading to lamina collapse | Cleavage is minimal or absent; Lamin B may relocate to granules without full degradation | nih.gov |
| NuMA Cleavage | Actively cleaved | Cleavage is prevented | nih.gov |
| Overall Morphology | Formation of distinct apoptotic bodies | "Pre-apoptotic" or aberrant morphology with intact but altered nucleus | biologists.comnih.gov |
Investigation of Cell Death Decision Points and Commitment
A critical question in apoptosis research is defining the "point of no return," after which a cell is irreversibly committed to death. The use of caspase inhibitors like Z-DEVD-CMK has been crucial in dissecting the timeline of this commitment.
Research has shown that caspase activation is often a downstream event in the apoptotic cascade. johnshopkins.edunih.gov Cells can be committed to die even before the activation of executioner caspases like caspase-3. nih.gov Studies in NGF-deprived sympathetic neurons have elegantly demonstrated that there are at least two distinct points of commitment. The first commitment point coincides with the release of cytochrome c from the mitochondria. nih.gov After this event, the cell is destined to die, but its immediate execution is caspase-dependent.
When Z-DEVD-CMK is used to block caspase activity, the cell does not recover. Instead, the point of irreversible commitment is extended to a later event: the loss of the mitochondrial membrane potential. nih.govscispace.com This second commitment point represents a catastrophic failure of cellular energetics from which the cell cannot be rescued, even with caspase inhibition. nih.gov Therefore, while Z-DEVD-CMK can block the characteristic morphological features of apoptosis and delay death, it cannot save a cell that has already passed the initial commitment stage marked by mitochondrial outer membrane permeabilization. johnshopkins.edunih.gov This demonstrates that the decision to die is made upstream of caspase-3, and the inhibitor primarily serves to block the execution phase rather than the initial death signal. johnshopkins.edu
Table 3: Cell Death Commitment Points and the Effect of Caspase Inhibition
| Commitment Point | Defining Event | Cell Fate without Inhibitor | Cell Fate with Z-DEVD-CMK Inhibition | Reference |
|---|---|---|---|---|
| Commitment 1 | Cytochrome c release from mitochondria | Committed to death; proceeds to caspase activation and apoptosis. | Committed to death, but execution is delayed. Cell enters a state of suspended animation. | nih.gov |
| Commitment 2 | Loss of mitochondrial membrane potential (ΔΨm) | (Occurs after Commitment 1) Cell death proceeds. | Cell dies via a necrotic-like pathway due to bioenergetic collapse, despite blocked caspases. This becomes the new "point of no return". | nih.govscispace.com |
Beyond Apoptosis: Z Asp Glu Val Asp Chloromethylketone in Research on Inflammatory and Other Biological Processes
Modulation of Inflammatory Responses
Z-DEVD-CMK has been instrumental in dissecting the intricate signaling pathways that govern inflammatory responses. By selectively inhibiting caspase-3, researchers can delineate its role from other inflammatory caspases and understand its contribution to the production of inflammatory mediators.
Attenuation of Chemokine Release (e.g., MCP-1, MIP-1α, MIP-1β)
Chemokines are critical for the recruitment of immune cells to sites of inflammation. Monocyte Chemoattractant Protein-1 (MCP-1) is a potent chemokine that attracts monocytes, memory T-cells, and dendritic cells. nih.govnih.gov Studies have shown that the expression of MCP-1 can be induced by pro-inflammatory cytokines like IL-1β. mdpi.com While direct studies on the effect of Z-DEVD-CMK on MCP-1 release are limited, research into the broader mechanisms of inflammation suggests potential indirect roles. For example, agents that inhibit IL-1β production can consequently reduce MCP-1 expression. mdpi.com
Macrophage Inflammatory Protein-1 alpha (MIP-1α) and Macrophage Inflammatory Protein-1 beta (MIP-1β) are other key inflammatory chemokines that play a role in the recruitment of various immune cells. nih.govnih.gov The regulation of their production is complex and involves multiple signaling pathways. The specific role of caspase-3 in the release of these chemokines is an area that warrants further investigation, and Z-DEVD-CMK provides a valuable tool for such studies.
Differentiation from Caspase-1 Mediated Inflammasome Activation
A crucial application of Z-DEVD-CMK in inflammation research is to distinguish the downstream effects of caspase-3 from those of caspase-1. Caspase-1 is the primary enzyme activated by inflammasomes, multi-protein complexes that respond to pathogens and cellular stress. mdpi.com Activated caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18. nih.gov
Z-DEVD-CMK is a selective inhibitor of caspase-3 and has been shown to be less effective at inhibiting caspase-1. nih.gov This specificity allows researchers to parse the distinct roles of these two caspases. For example, in a study of cerebral ischemia, the caspase-1 inhibitor Ac-YVAD-cmk was effective at reducing IL-1β levels, whereas Z-DEVD-FMK was not, clearly delineating the separate pathways. researchgate.net This demonstrates that while both caspases are involved in inflammatory processes, their specific substrates and functions differ significantly. The use of Z-DEVD-CMK in parallel with caspase-1 inhibitors provides a powerful strategy to dissect the complexities of inflammatory signaling. tum.de
Neurobiological Research Applications
Beyond its use in studying inflammation, Z-DEVD-CMK has proven to be a valuable tool in neurobiological research, particularly in the investigation of neuroprotective strategies against various forms of neuronal injury.
Neuroprotective Efficacy in Models of Ischemic Brain Injury
Ischemic brain injury, such as that occurring during a stroke, triggers a cascade of events leading to neuronal cell death. nih.govfrontiersin.org Research has demonstrated that caspase-3 is activated following cerebral ischemia and contributes to the resulting neuronal damage. The administration of Z-DEVD-FMK has been shown to be neuroprotective in various models of ischemic brain injury.
In a rat model of traumatic spinal cord injury, a condition with overlapping pathological mechanisms to ischemic brain injury, local application of Z-DEVD-FMK was found to reduce secondary tissue injury and improve motor function. nih.gov The protective effects were attributed to the inhibition of apoptotic cell death. nih.gov Similarly, in models of traumatic brain injury, early administration of Z-DEVD-FMK improved neurological function and reduced lesion volumes. researchgate.netnih.gov These studies suggest that inhibiting caspase-3 activity with Z-DEVD-CMK or its analogs could be a viable therapeutic strategy for mitigating the damaging effects of ischemic events in the central nervous system.
| Research Model | Key Findings with Z-DEVD-FMK | Reference |
| Traumatic Spinal Cord Injury (Rat) | Reduced secondary tissue injury, improved motor function. | nih.gov |
| Traumatic Brain Injury (Mouse) | Improved neurological function, reduced lesion volumes. | researchgate.netnih.gov |
Attenuation of Excitotoxic Neuronal Damage
Excitotoxicity is a major contributor to neuronal death in various neurological conditions, including ischemic stroke and traumatic brain injury. mednexus.orgmdpi.com It is characterized by the overactivation of glutamate (B1630785) receptors, leading to an excessive influx of calcium ions and the subsequent activation of cell death pathways.
Research has directly implicated caspase-3 in glutamate-induced neuronal apoptosis. In a study using primary cultures of rat cortical neuronal cells, exposure to glutamate led to the activation of caspase-3 and subsequent cell death. nih.gov The application of the caspase-3 inhibitor Z-DEVD-fmk significantly inhibited this glutamate-induced apoptosis by approximately 60%. nih.gov This finding directly demonstrates the neuroprotective potential of inhibiting caspase-3 in the context of excitotoxic damage.
Furthermore, the study showed that glutamate treatment resulted in the cleavage of α-fodrin, a cytoskeletal protein, into specific breakdown products by both calpain and caspase-3. nih.gov Z-DEVD-fmk specifically inhibited the formation of the 120 kDa breakdown product characteristic of caspase-3 activity, further confirming its target engagement and its role in mitigating the downstream consequences of excitotoxic insults. nih.gov These findings underscore the value of Z-DEVD-CMK as a research tool to explore the mechanisms of excitotoxic neuronal damage and to evaluate potential neuroprotective interventions.
Role in Retinal Ganglion Cell Survival Post-Axotomy
The irreversible loss of retinal ganglion cells (RGCs) following optic nerve injury is a primary cause of permanent vision loss. nih.gov A significant portion of this cell death occurs through apoptosis, a programmed cell death pathway in which caspases, particularly caspase-3, play a central executioner role. nih.govwikipedia.org Consequently, Z-Asp-Glu-Val-Asp-chloromethylketone (Z-DEVD-CMK), as a specific inhibitor of caspase-3, has been a key tool in neuroprotection research aimed at preserving these vital neurons.
Studies using mouse models of optic nerve transection (ONT) or crush (ONC) have demonstrated that Z-DEVD-CMK can delay RGC death. arvojournals.orgarvojournals.org In these models, the administration of Z-DEVD-CMK at the time of injury resulted in a temporary rescue of RGCs, delaying their loss by approximately one day, an effect comparable to that of brain-derived neurotrophic factor (BDNF). arvojournals.orgarvojournals.org Research indicates that after axotomy, at least half of the RGC population dies via caspase-dependent apoptosis. arvojournals.org The inhibitor works by blocking the activity of caspase-3, which becomes activated in RGCs shortly after axonal injury. nih.govarvojournals.org
However, the therapeutic window for Z-DEVD-CMK appears narrow. Research has shown that delayed treatment, administered two days after the initial injury, fails to rescue RGCs or decrease caspase-3 activation. arvojournals.orgarvojournals.org Furthermore, multiple injections of the inhibitor did not provide a greater neuroprotective effect than a single administration at the time of the injury. arvojournals.orgarvojournals.org This suggests that the commitment to apoptosis occurs relatively early and that intervention must be timely to be effective. In a rabbit model of traumatic optic nerve injury, intravitreal injection of Z-DEVD-CMK 30 minutes post-injury led to a dose-dependent reduction in RGC apoptosis and was associated with significant vision restoration, as measured by visual evoked potentials (VEP). nih.gov These findings underscore the critical role of caspase-3 in the acute phase of RGC death post-axotomy and highlight the potential, as well as the limitations, of its inhibition as a neuroprotective strategy. arvojournals.orgnih.gov
| Study Focus | Model | Key Findings with Z-DEVD-CMK | Reference |
|---|---|---|---|
| Temporal dynamics of RGC death | Mouse model of optic nerve transection (ONT) and crush (ONC) | Delays RGC loss by 1 day, similar to BDNF. Delayed treatment (at day 2) was ineffective. Multiple doses offered no advantage over a single dose at injury. | arvojournals.org, arvojournals.org |
| Vision restoration after traumatic injury | Rabbit model of fluid percussion injury (FPI) | Intravitreal injection 30 min post-injury reduced RGC apoptosis and significantly promoted vision restoration. | nih.gov |
| General neuroprotection mechanisms | Various models of retinal injury | Inhibition of caspase-3 is a promising strategy for preserving RGCs, but effects are most pronounced when delivered immediately after injury. | nih.gov |
Investigation of Tau Pathology in Neurodegenerative Contexts
The aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a defining pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD). omicsonline.org A critical event in the development of this pathology is the cleavage of the tau protein by caspases. Research has identified that executioner caspases, such as caspase-3, can cleave tau at specific sites, most notably at the aspartic acid residue 421 (Asp421). pnas.orgnih.gov This cleavage generates a truncated tau fragment (often referred to as delta-tau or TauC3) that is more prone to aggregation and filament formation than the full-length protein. pnas.orgnih.gov
Z-DEVD-CMK, by inhibiting caspase-3, serves as an important investigational tool to probe this pathway. Studies have shown that in primary cortical neurons, amyloid-β (Aβ), another key player in AD pathology, can induce caspase activation, leading to the cleavage of tau. pnas.orgnih.gov This Aβ-induced tau cleavage could be prevented by pre-incubating the neurons with a broad-spectrum caspase inhibitor, demonstrating a direct mechanistic link between Aβ, caspase activation, and tau truncation. pnas.org The generation of this caspase-cleaved tau is not a late-stage event; evidence suggests it occurs early in the progression of NFT pathology. nih.gov
The functional consequences of this cleavage are significant. The truncated tau fragment not only assembles into filaments more rapidly but may also contribute to synaptic dysfunction and neuronal demise. nih.govnih.gov The presence of caspase-cleaved tau has been confirmed in the brains of AD patients and correlates with the clinical progression of the disease. nih.govoup.com Therefore, research involving caspase inhibitors like Z-DEVD-CMK is crucial for understanding the mechanisms that initiate tau pathology and for exploring therapeutic strategies aimed at preventing the formation of these toxic protein aggregates. pnas.orgnih.gov
| Research Area | Key Finding | Implication | Reference |
|---|---|---|---|
| Mechanism of Tau Cleavage | Caspase-3 cleaves tau protein at Asp421. | This cleavage creates a truncated tau fragment (TauC3) that is prone to aggregation. | pnas.org, oup.com, nih.gov |
| Role of Amyloid-β (Aβ) | Aβ peptides can activate caspases in neurons, leading to the proteolytic cleavage of tau. | Suggests a pathway linking the two primary pathologies of Alzheimer's disease (plaques and tangles). | pnas.org, nih.gov |
| Pathological Consequence | Caspase-cleaved tau assembles into filaments more rapidly than full-length tau. | This accelerated aggregation contributes to the formation of neurofibrillary tangles. | nih.gov |
| Timing of Event | Caspase activation and subsequent tau cleavage are considered early events in tangle pathology. | Targeting this step could be a preventative therapeutic strategy. | nih.gov |
Research in Organ-Specific Injury Models
Hepatic Damage Mitigation (e.g., Paracetamol-induced Hepatotoxicity)
The role of Z-DEVD-CMK in mitigating liver damage has been explored in various models of hepatic injury, yielding context-dependent results. In a diet-induced model of nonalcoholic steatohepatitis (NASH), suppression of caspase-3 in knockout mice led to a marked reduction in the development of liver fibrosis. nih.gov This protective effect was associated with decreased hepatocellular apoptosis and reduced expression of pro-fibrogenic genes and inflammatory cytokines. nih.gov These findings highlight a prominent role for hepatocyte caspase-3 activation in the progression of NASH-related liver fibrosis. nih.gov
Myocardial Dysfunction Studies (e.g., Endotoxin-induced Myocardial Apoptosis)
In the field of cardiology, Z-DEVD-CMK has been instrumental in elucidating the role of caspase-3 in myocardial dysfunction, particularly in sepsis and ischemia-reperfusion injury. researchgate.netphysiology.org Studies on endotoxin-induced myocardial depression in rats have shown that endotoxin (B1171834) administration leads to increased myocardial caspase activity and apoptosis, which correlates with contractile dysfunction. researchgate.netnih.gov The administration of Z-DEVD-CMK, both immediately and up to two hours after the endotoxin challenge, significantly improved myocardial function and reduced caspase activation and nuclear apoptosis. researchgate.netphysiology.org This protective effect was not observed with inhibitors of caspase-1, indicating a more specific role for the caspase-3-like executioner caspases in this process. researchgate.netphysiology.org
Renal Ischemia and Injury Research
Research into acute kidney injury (AKI) has identified caspase-3 as a pivotal regulator of the transition from acute ischemic injury to chronic kidney disease. physiology.orgnih.gov In mouse models of renal ischemia-reperfusion injury (IRI), caspase-3 is activated in the peritubular capillaries (PTCs) in the early stages. physiology.orgnih.gov This activation is a key driver of subsequent microvascular rarefaction (loss of small blood vessels) and the development of interstitial fibrosis. nih.gov
Studies using caspase-3 knockout mice subjected to IRI have revealed a complex role for this enzyme. While these mice unexpectedly showed more severe tubular injury and renal dysfunction in the immediate acute phase (day 1 post-IRI), they were protected from long-term consequences. nih.gov In the chronic phase, the caspase-3 deficient mice exhibited reduced microvascular dropout, less tubular ischemia, and significantly decreased renal fibrosis. nih.gov This demonstrates that caspase-3-dependent dysfunction of the peritubular capillaries is a critical factor contributing to progressive renal disease following an initial ischemic event. physiology.orgnih.gov These findings establish caspase-3 as a major regulator of microvascular integrity and long-term renal function after IRI, making its inhibition a subject of interest for preventing the progression to chronic renal failure. physiology.orgnih.gov
Pulmonary Inflammation and Lung Injury Models
In the context of pulmonary disease, caspases are recognized as key mediators in the pathogenesis of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). nih.govfrontiersin.org These conditions are characterized by widespread inflammation, epithelial injury, and cell death within the lungs. researchgate.net Caspase-3 is a central player in the apoptotic pathways that contribute to the loss of alveolar epithelial and endothelial cells, which compromises the alveolar-capillary barrier. nih.govresearchgate.net
While much of the research focuses on the broader family of caspases, the role of caspase-3 makes its inhibitors relevant investigative tools. researchgate.net For example, in models of ALI, an increase in caspase-3 activity is a common finding, correlating with the severity of lung damage. researchgate.net Furthermore, research into radiation-induced lung injury (RILI), a common complication of thoracic radiotherapy, has implicated caspase-dependent apoptosis as a key mechanism. nih.gov In one study, a selective caspase-3 inhibitor, M867, was shown to have a radioprotective effect on healthy lung tissue, reducing markers of inflammation and apoptosis. nih.gov This suggests that inhibiting caspase-3 could be a strategy to mitigate lung damage in various inflammatory and injury settings. The intricate signaling involving different forms of programmed cell death, including apoptosis, pyroptosis, and necroptosis, underscores the complex role of caspases in lung pathology. nih.gov
Pancreatitis Research
The investigation into acute pancreatitis has identified apoptosis of pancreatic acinar cells as a critical event in the pathophysiology of the disease, with evidence suggesting that a shift towards necrosis exacerbates its severity. Central to this apoptotic process is the activation of executioner caspases, particularly caspase-3. Research in experimental models of pancreatitis has shown that apoptosis is mediated through pathways that converge on the activation of caspase-3. For instance, the intrinsic mitochondrial pathway, involving cytochrome c release and subsequent caspase-9 activation, directly leads to the activation of caspase-3. nih.gov Additionally, a pathway involving p53 and caspase-2 has been identified that also enhances caspase-3 activity. nih.gov
Given that caspase-3 is a key executioner of apoptosis in pancreatic cells, its specific inhibition is a significant area of research for mitigating the disease. nih.govnih.gov The compound this compound (Z-DEVD-CMK), a selective and irreversible inhibitor of caspase-3, serves as a crucial tool in these investigations. cpcscientific.combpsbioscience.com While broad-spectrum caspase inhibitors like Z-VAD-FMK have demonstrated protective effects in pancreatitis-associated complications by reducing caspase-3 activity, the use of Z-DEVD-CMK allows for a more precise examination of the specific role of caspase-3. rupress.org In vitro studies using isolated pancreatic acinar cells have utilized fluorogenic substrates like Z-DEVD-AMC to measure caspase-3 activity, confirming its activation in response to pancreatitis-inducing stimuli. nih.gov These findings underscore the rationale for using Z-DEVD-CMK in pancreatitis research to dissect the molecular mechanisms of acinar cell death and explore targeted therapeutic strategies aimed at promoting apoptosis over necrosis. nih.gov
Broader Immunological and Cellular Homeostasis Studies
The role of this compound and its target, caspase-3, extends beyond apoptosis into the fundamental regulation of T-lymphocytes. Research has revealed that caspase-3 activity is not solely a death signal but is also intricately involved in modulating T-cell activation, proliferation, and the induction of anergy (a state of immune unresponsiveness). nih.govnih.gov
Sublethal activation of caspase-3 has been observed during the early stages of T-cell stimulation, where it appears necessary for normal activation and proliferation. nih.gov Studies have demonstrated that broad-spectrum caspase inhibitors, as well as the caspase-3-like protease inhibitor Z-DEVD-CMK, can block anti-CD3-induced T-cell activation and proliferation. nih.gov This suggests a non-apoptotic, regulatory function for caspases in the initial steps of the adaptive immune response.
Conversely, caspase-3 plays a pivotal role in terminating T-cell responses and inducing anergy. In the absence of co-stimulatory signals, T-cell receptor (TCR) engagement can lead to caspase-3 activation without cell death. nih.gov This activated caspase-3 then cleaves specific proteins essential for the TCR signaling cascade, effectively shutting down the cell's responsiveness. nih.govnih.gov The targeted inhibition of this process with Z-DEVD-CMK is therefore a valuable method for studying the mechanisms of T-cell tolerance. nih.govcapes.gov.br
Key research findings on the substrates of caspase-3 in T-cells and the impact of their cleavage are summarized below.
| Caspase-3 Substrate | Function of Intact Protein | Outcome of Cleavage by Caspase-3 | Reference(s) |
| GADS (Grb2-related adaptor downstream of shc) | Adaptor protein that links SLP-76 and LAT, crucial for TCR signal transduction. | Inactivation of the protein, contributing to the blockade of TCR signaling. | nih.govnih.gov |
| Vav1 | Guanine-nucleotide exchange factor essential for actin cytoskeleton rearrangement and TCR signaling. | Prevents recruitment of Vav1 to the plasma membrane, impairing TCR signaling. | nih.govnih.gov |
| Wee1 | A kinase that negatively regulates the cell cycle. | Cleavage observed during T-cell activation, suggesting a role in cell cycle progression. | nih.gov |
| PARP (Poly(ADP-ribose) polymerase) | Involved in DNA repair and cell death. | Cleavage is a classic hallmark of apoptosis but is also seen in non-apoptotic T-cell activation. | nih.gov |
These dual functions highlight caspase-3 as a critical regulator of immune cell fate, and Z-DEVD-CMK as an indispensable tool for dissecting these paradoxical roles. rupress.org
The process of cryopreservation, while essential for the long-term storage of biological materials, can induce significant cellular stress, leading to a form of programmed cell death known as cryoinjury-associated apoptosis. sci-hub.senih.gov A key event in this process is the activation of caspases, particularly the executioner caspase-3. ijcmas.com Consequently, this compound (Z-DEVD-CMK) has become a significant focus of research aimed at improving the viability and functional recovery of cells post-thaw. nih.govijcmas.com
Studies have shown that the stresses of freezing and thawing trigger apoptotic pathways, resulting in reduced cell survival and function. sci-hub.senih.gov The inclusion of caspase inhibitors in cryopreservation media has been shown to counteract these effects. Supplementing post-thaw media with Z-DEVD-FMK was found to enhance the proliferation potential of frozen spermatogonial stem cells by protecting them from apoptosis. nih.gov
Research on the cryopreservation of buffalo bull sperm provides a clear example of the benefits of Z-DEVD-FMK. Supplementation of the extender with this inhibitor led to significant improvements in several key post-thaw quality parameters by mitigating apoptosis-like changes. ijcmas.com The dose-dependent effects observed in this research highlight the direct impact of caspase-3 inhibition on preserving cellular integrity.
| Parameter | Control (No Inhibitor) | 2 µM Z-DEVD-FMK | 10 µM Z-DEVD-FMK | 20 µM Z-DEVD-FMK | Reference(s) |
| % Live Sperm (Post-Thaw) | 58.8% | 75.23% | 58.56% | 61.36% | ijcmas.com |
| % HOS Reactive Sperms (Membrane Integrity) | 50.4% | 72.5% | 59.5% | 60.56% | ijcmas.com |
| % Active Mitochondria (Post-Thaw) | Not Reported | 78.8% | 82.6% | 85.4% | ijcmas.com |
These findings demonstrate that Z-DEVD-CMK can effectively reduce cryopreservation-induced apoptosis, thereby improving the efficacy of preserving various cell types for clinical and research applications. nih.govijcmas.com The mechanism involves the direct inhibition of caspase-3 and potentially other executioner caspases, which prevents the degradation of cellular components and preserves mitochondrial function. ijcmas.com
Advanced Methodological Approaches and Experimental Systems Utilizing Z Asp Glu Val Asp Chloromethylketone
In Vitro Cellular Models and Cell Line Applications
The controlled environment of in vitro systems provides a foundational platform for investigating the direct cellular effects of caspase-3 inhibition by Z-DEVD-CMK. These models range from immortalized cell lines to primary cells and complex cell-free systems, each offering unique advantages for studying apoptosis.
Mammalian Cell Culture Systems (e.g., Jurkat T-cells, HeLa Cells, U937 Cells)
Z-DEVD-CMK is extensively used in established mammalian cell lines to study the functional role of caspase-3 in apoptosis. These cell lines, which can be cultured reproducibly in large quantities, are ideal for mechanistic studies.
In Jurkat T-cells , a human T-lymphocyte line, Z-DEVD-CMK has been instrumental in demonstrating the necessity of caspase-3 activation for specific morphological changes during apoptosis. For instance, in Jurkat cells induced to undergo apoptosis, Z-DEVD-CMK can effectively block the processing and activation of caspase-3. cpcscientific.com This inhibition prevents downstream events such as the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation, which are hallmarks of apoptosis. nih.gov Studies using inducers like camptothecin (B557342) have shown that pre-incubation with Z-DEVD-CMK significantly reduces the percentage of apoptotic cells, confirming that the cell death pathway is caspase-3 dependent. bdbiosciences.com
HeLa cells , a human cervical cancer cell line, have also been a common model for Z-DEVD-CMK application. Research has shown that in HeLa cells treated with apoptosis-inducing agents like shikonin, Z-DEVD-CMK can effectively inhibit cell death. This demonstrates that the cytotoxic effects of the agent are mediated through the activation of caspase-3. researchgate.net Furthermore, in studies examining tumor necrosis factor (TNF)-induced apoptosis, Z-DEVD-CMK was used to probe the caspase cascade, revealing that while it inhibits caspase-3-like proteases, it can, under certain conditions, sensitize cells to a necrotic, rather than apoptotic, cell death pathway.
In the human monocytic cell line U937 , Z-DEVD-CMK has been used to distinguish between caspase-dependent and independent events. For example, when U937 cells are treated with agents like 3,3'-Diindolylmethane (DIM), which induces apoptosis, the addition of a broad-spectrum caspase inhibitor can abrogate apoptosis and PARP degradation. This allows researchers to determine that other observed cellular changes, which are not blocked by the inhibitor, occur upstream or independently of caspase activation.
The following table summarizes representative applications of Z-DEVD-CMK in these mammalian cell lines:
| Cell Line | Experimental Context | Key Finding with Z-DEVD-CMK | Reference |
|---|---|---|---|
| Jurkat T-cells | Apoptosis induced by camptothecin | Reduced the level of apoptosis to that of untreated controls. | bdbiosciences.com |
| HeLa Cells | Apoptosis induced by shikonin | Effectively inhibited shikonin-induced cell death. | researchgate.net |
| U937 Cells | Apoptosis induced by 3,3'-Diindolylmethane | Used to differentiate caspase-dependent apoptotic events from other cellular responses. | |
| HCT116 Cells | Apoptosis induced by a ruthenium complex | Prevented the increase of apoptotic cells caused by the complex. | researchgate.net |
Primary Cell Cultures and Ex Vivo Tissue Explants
Unlike immortalized cell lines, primary cells are isolated directly from tissues and have a finite lifespan, often better reflecting the physiological state of cells in an organism. Z-DEVD-CMK is used in these cultures to understand the role of caspase-3 in non-cancerous, specialized cell types.
Research on human primary T cells has utilized Z-DEVD-CMK to enhance cell viability during experimental procedures like electrotransfer for gene editing. mdpi.com The process of electrotransfer can itself induce apoptosis, and inhibiting caspase-3 with Z-DEVD-CMK was shown to increase T cell viability without negatively impacting the efficiency of gene disruption. mdpi.com This demonstrates a practical application of the inhibitor in improving advanced cell engineering techniques. mdpi.com
In the field of reproductive biology, Z-DEVD-CMK has been studied in the oocytes of the Iberian red deer, a large mammal. researchgate.net Supplementing the in vitro maturation medium with Z-DEVD-CMK improved oocyte quality by decreasing markers of early apoptosis, DNA fragmentation, and caspase-3 activity. researchgate.net This led to higher rates of live and matured oocytes, showcasing the inhibitor's potential to enhance assisted reproductive technologies in wild species. researchgate.net
Cell-Free Apoptosis Systems and Reconstituted Biochemical Assays
To study the direct molecular interactions of the apoptotic machinery without the complexity of a living cell, researchers employ cell-free systems. These can consist of cellular lysates or reconstituted assays with purified proteins.
In one such application, Z-DEVD-CMK was used to investigate necrotic cell death pathways. nih.gov In a cell-free assay with purified calpain I, Z-DEVD-CMK was found to reduce the hydrolysis of the protein casein, suggesting an unexpected inhibitory effect on calpain, another type of protease. nih.gov This finding indicates that while highly specific for caspase-3, its effects on other proteases may need to be considered in certain contexts. nih.gov
Another study used HepG2 cell lysates incubated with active recombinant human caspase-3. nih.gov In this reconstituted system, Z-DEVD-CMK markedly inhibited the cleavage of both the classic apoptosis substrate PARP and the pyroptosis effector Gasdermin E (GSDME), confirming its direct and competitive inhibition of caspase-3 activity on its substrates. nih.gov
In Vivo Animal Models for Disease Pathogenesis Studies
Animal models are crucial for understanding how cellular processes like apoptosis contribute to the pathogenesis of diseases in a whole organism. Z-DEVD-CMK's cell permeability allows it to be used in vivo to explore the therapeutic potential of caspase-3 inhibition. bdbiosciences.com
Rodent Models of Organ Injury and Apoptosis (Mice, Rats)
Rodent models are the most common systems for in vivo studies of apoptosis due to their genetic tractability and well-understood physiology.
In a mouse model of traumatic brain injury, Z-DEVD-CMK was shown to reduce neuronal necrosis. nih.govresearchgate.net When administered after the injury, the inhibitor reduced the expression of calpain-mediated breakdown products, suggesting it mitigates necrotic cell death in addition to its primary role in inhibiting apoptosis. nih.gov Another study in mice with acute hepatic failure induced by bile duct ligation found that Z-DEVD-CMK significantly alleviated liver injury and reduced serum markers of liver damage like ALT and AST. nih.govnih.gov
Studies in rat models have also demonstrated the neuroprotective effects of Z-DEVD-CMK. In a model of traumatic spinal cord injury, local application of the inhibitor after injury reduced secondary tissue damage and helped preserve motor function. nih.gov This neuroprotective effect was attributed to the inhibition of apoptotic cell death in the spinal cord. nih.gov Similarly, in rats with induced seizures, Z-DEVD-CMK showed a neuroprotective effect in the hippocampus. tocris.com
The following table summarizes key findings from in vivo rodent studies using Z-DEVD-CMK:
| Animal Model | Disease/Injury Model | Key Finding with Z-DEVD-CMK | Reference |
|---|---|---|---|
| Mouse | Traumatic Brain Injury | Improved neurologic function and reduced lesion volumes. | nih.gov |
| Mouse | Acute Hepatic Failure | Alleviated liver injury and blocked caspase-3 activity in liver tissue. | nih.govnih.gov |
| Rat | Traumatic Spinal Cord Injury | Reduced secondary tissue injury and helped preserve motor function. | nih.gov |
| Rat | Traumatic Brain Injury | Reduced post-traumatic apoptosis and improved neurological recovery. | tocris.com |
Large Animal Models in Specialized Research (e.g., Rabbit, Cattle)
While less common, large animal models are important for translational research as their physiology can more closely mimic human conditions.
A rabbit model has been used to study traumatic optic nerve injury, a condition that leads to the apoptotic loss of retinal ganglion cells (RGCs). nih.gov In this model, intravitreal injection of Z-DEVD-CMK after injury led to a down-regulation of caspase-3 and a dose-dependent reduction in RGC apoptosis. nih.gov These morphological improvements were accompanied by significant restoration of vision, highlighting the neuroprotective potential of the inhibitor in a large animal model of optic nerve damage. nih.gov As previously mentioned, research on Iberian red deer oocytes also contributes to the understanding of Z-DEVD-CMK's effects in large mammals, albeit in an in vitro context. researchgate.net
Systemic vs. Local Administration in Experimental Paradigms
In experimental research, the route of administration for Z-DEVD-CMK is a key variable that can influence the observed outcomes.
Systemic Administration: This approach involves introducing Z-DEVD-CMK into the general circulation, typically through intraperitoneal injections. targetmol.comnih.gov This method is employed in studies aiming to understand the broad, organism-wide effects of caspase-3 inhibition. For instance, in a mouse model of acute hepatic failure, systemic administration of a related inhibitor, Z-DEVD-FMK, was used to assess its protective effects on the liver. nih.gov Similarly, in a study investigating the role of caspases in pemphigus vulgaris, a blistering skin disease, a caspase-3 inhibitor was administered systemically to evaluate its impact on blister formation. nih.gov
Local Administration: In contrast, local administration involves applying Z-DEVD-CMK directly to a specific site of interest. This method is advantageous when the research question is focused on the effects of caspase-3 inhibition in a particular tissue or organ, minimizing potential systemic side effects. While the provided search results primarily detail systemic administration, the principle of local administration is a standard experimental approach to isolate the effects of a compound to a specific biological compartment.
Biochemical and Molecular Biology Techniques
A range of sophisticated biochemical and molecular biology techniques are utilized to elucidate the mechanisms of action and cellular consequences of Z-DEVD-CMK treatment.
Enzyme activity assays are fundamental to confirming the inhibitory effect of Z-DEVD-CMK on caspase-3. These assays typically use a synthetic substrate that, when cleaved by active caspase-3, produces a detectable signal.
Fluorometric Assays: These highly sensitive assays employ substrates that release a fluorescent molecule upon cleavage. thermofisher.com For example, a common substrate is Z-DEVD-AMC, which upon cleavage by caspase-3, liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). thermofisher.com Another fluorogenic substrate is Z-DEVD-AFC. researchgate.net The increase in fluorescence is directly proportional to caspase-3 activity and can be measured using a fluorescence microplate reader or fluorometer. thermofisher.com The inhibition of this fluorescence in the presence of Z-DEVD-CMK provides a quantitative measure of the inhibitor's efficacy.
Spectrophotometric Assays: These assays utilize substrates that produce a colored product upon cleavage, which can be quantified by measuring the absorbance of light at a specific wavelength. scbt.comnih.gov A frequently used substrate is Ac-DEVD-pNA, which releases the chromophore p-nitroaniline (pNA) when cleaved by caspase-3. scbt.com The change in absorbance is monitored over time to determine the rate of the enzymatic reaction.
Table 1: Examples of Enzyme Activity Assays
| Assay Type | Substrate Example | Detection Method |
|---|---|---|
| Fluorometric | Z-DEVD-AMC | Fluorescence microplate reader |
| Fluorometric | Z-DEVD-AFC | Fluorescence measurement |
| Spectrophotometric | Ac-DEVD-pNA | Absorbance measurement |
Western blotting is an indispensable technique for visualizing the effects of Z-DEVD-CMK on protein cleavage and expression. researchgate.netbiocompare.com By separating proteins based on size, researchers can detect the cleavage of specific caspase-3 substrates and the processing of pro-caspase-3 into its active form.
Detection of Substrate Cleavage: A hallmark of caspase-3 activation is the cleavage of specific cellular proteins. Western blotting allows for the detection of these cleavage products. For example, the cleavage of poly(ADP-ribose) polymerase (PARP) is a well-established indicator of caspase-3 activity. nih.govbiocompare.com In the presence of active caspase-3, the full-length PARP protein is cleaved into smaller fragments, a process that is inhibited by Z-DEVD-CMK. targetmol.com Other substrates that can be monitored by Western blot include gelsolin and lamin A/C. biocompare.com
Analysis of Caspase-3 Activation: Western blotting can also be used to monitor the activation of caspase-3 itself. Pro-caspase-3, the inactive zymogen, is cleaved to generate the active p17 and p12 subunits. researchgate.net Treatment with Z-DEVD-CMK can be shown to prevent this processing, confirming its inhibitory action.
Table 2: Proteins Analyzed by Western Blotting in Z-DEVD-CMK Studies
| Protein | Biological Role | Observation in Apoptosis | Effect of Z-DEVD-CMK |
|---|---|---|---|
| Pro-caspase-3 | Inactive caspase zymogen | Cleaved to active form | Inhibits cleavage |
| Cleaved Caspase-3 | Active executioner caspase | Present | Absent or reduced |
| PARP | DNA repair and apoptosis | Cleaved into fragments | Inhibits cleavage |
| Gelsolin | Actin-binding protein | Cleaved by caspase-3 | Inhibits cleavage |
| Lamin A/C | Nuclear lamina component | Cleaved by caspase-3 | Inhibits cleavage |
A key feature of late-stage apoptosis is the fragmentation of genomic DNA. bio-techne.com Assays that detect this fragmentation are crucial for assessing the efficacy of Z-DEVD-CMK in preventing apoptotic cell death.
Agarose (B213101) Gel Electrophoresis: This technique separates DNA fragments based on their size. In apoptotic cells, DNA is cleaved into nucleosomal-sized fragments, creating a characteristic "ladder" pattern on an agarose gel. wikipedia.orgspringernature.com In contrast, necrotic cells exhibit random DNA degradation, which appears as a smear. wikipedia.org The absence of the DNA ladder in cells treated with Z-DEVD-CMK indicates the inhibition of apoptosis.
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a more sensitive method for detecting DNA fragmentation in situ. bio-techne.comwikipedia.orgrndsystems.com This technique uses the enzyme terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. elabscience.com The incorporated label can then be detected by fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells within a population. nih.govyoutube.com The reduction in TUNEL-positive cells following treatment with Z-DEVD-CMK demonstrates its anti-apoptotic effect.
Flow cytometry is a powerful technique for analyzing individual cells within a population and is widely used to quantify apoptosis. nih.govresearchgate.net By using fluorescent probes that bind to specific apoptotic markers, researchers can distinguish between live, apoptotic, and necrotic cells. nih.gov
Annexin V Staining: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS). thermofisher.combiotium.com In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. thermofisher.combiotium.com
Propidium Iodide (PI) Staining: Propidium iodide is a fluorescent dye that intercalates with DNA. researchgate.net It is excluded from live cells and early apoptotic cells with intact plasma membranes. thermofisher.comresearchgate.net However, in late-stage apoptotic and necrotic cells, where the membrane integrity is compromised, PI can enter the cell and stain the nucleus. thermofisher.com
By using Annexin V and PI in combination, cells can be sorted into four populations:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative. novusbio.com
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. novusbio.com
Necrotic cells: Annexin V-negative and PI-positive.
Treatment with Z-DEVD-CMK would be expected to result in a decrease in the percentage of Annexin V-positive cells, indicating an inhibition of apoptosis. bdbiosciences.com
Confocal microscopy provides high-resolution images of cells and tissues, allowing for the detailed visualization of subcellular events. biocompare.com This technique is particularly useful for examining the localization of proteins and cellular structures involved in apoptosis. In the context of Z-DEVD-CMK research, confocal microscopy can be used to:
Visualize the Subcellular Localization of Cleaved Caspase-3: By using fluorescently labeled antibodies against the active form of caspase-3, researchers can visualize its location within the cell, for example, its translocation to the nucleus. biocompare.com
Observe Morphological Changes: Confocal microscopy allows for the detailed observation of morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation. The prevention of these changes by Z-DEVD-CMK can be clearly documented.
Co-localization Studies: This technique enables the simultaneous visualization of multiple fluorescently labeled molecules, allowing researchers to study the co-localization of Z-DEVD-CMK with its target, caspase-3, or to observe the spatial relationship between different apoptotic proteins.
Affinity Labeling for Protease Identification and Activity Monitoring
The tetrapeptide chloromethylketone, Z-Asp-Glu-Val-Asp-CMK (Z-DEVD-CMK), serves as a potent and specific tool for the study of cysteine proteases, particularly the caspase family. Its utility in affinity labeling stems from its design as an activity-based probe (ABP), which allows for the covalent modification and subsequent identification and monitoring of active proteases within complex biological samples. cpcscientific.comrndsystems.com
The core principle of Z-DEVD-CMK as an affinity label lies in its mechanism of action. The peptide sequence, DEVD, mimics the cleavage site of caspase-3 and related executioner caspases. rndsystems.combdbiosciences.com This sequence directs the inhibitor to the active site of these proteases. The chloromethylketone (CMK) group acts as a reactive "warhead." Once the peptide portion of the molecule binds to the enzyme's active site, the CMK group forms an irreversible covalent bond with a critical cysteine residue in the catalytic domain of the caspase. rndsystems.com This irreversible binding effectively "labels" the active enzyme.
This labeling is activity-dependent, meaning Z-DEVD-CMK will only bind to catalytically active proteases. Inactive zymogens (procaspases) will not be labeled, providing a direct measure of enzyme activity rather than just protein abundance. cpcscientific.comrndsystems.com This feature is a significant advantage over traditional methods like western blotting for total protein, as it provides a more accurate representation of the functional state of the proteome.
In research settings, Z-DEVD-CMK and its analogs, such as the fluoromethylketone (FMK) derivative, are employed to profile caspase activity in cell lysates and even in living cells due to their cell-permeable nature. rndsystems.combdbiosciences.com For example, studies have utilized these inhibitors to confirm the role of caspase-3 in the proteolytic cleavage of specific substrates. In one study, pretreatment of cells with Z-DEVD-FMK blocked the cleavage of protein kinase C delta (PKCδ) that was induced by an environmental neurotoxin, demonstrating that this cleavage event is mediated by caspase-3. nih.gov
Furthermore, the covalent nature of the interaction allows for the identification of inhibitor-bound proteins. In a study screening for inhibitors of the SARS-CoV-2 main protease (Mpro), Z-DEVD-FMK was identified as a potent thermostabilizer of the enzyme, indicating a direct binding interaction. nih.gov This highlights its utility in identifying off-target effects or new targets for established inhibitors. While Z-DEVD-CMK is primarily known for targeting caspases, this finding demonstrates its potential in broader protease identification studies.
The application of Z-DEVD-CMK in affinity labeling for protease identification and monitoring is a cornerstone of activity-based protein profiling (ABPP). By modifying the probe with a reporter tag (e.g., biotin (B1667282) or a fluorophore), researchers can visualize labeled proteases on gels or isolate them for identification by mass spectrometry. This approach allows for a global view of caspase activity and the identification of specific caspases involved in various cellular processes, such as apoptosis. cpcscientific.comrndsystems.com
Table 1: Experimental Systems Utilizing Z-DEVD-CMK for Protease Activity Monitoring
| Experimental System | Application | Finding | Reference(s) |
|---|---|---|---|
| Dopaminergic Cells | Investigation of neurotoxin-induced apoptosis | Z-DEVD-FMK pretreatment blocked the proteolytic cleavage of PKCδ, confirming caspase-3 as the mediating protease. | nih.gov |
| Jurkat Cells | Analysis of apoptosis | Z-DEVD-FMK inhibited camptothecin-induced apoptosis, reducing the percentage of apoptotic cells to control levels. | bdbiosciences.com |
| In vitro Enzyme Assay | Screening for viral protease inhibitors | Z-DEVD-FMK was shown to be a potent thermostabilizer of SARS-CoV-2 Mpro, indicating direct binding. | nih.gov |
Applications in Sample Stabilization for Molecular Analysis
The integrity of protein samples is paramount for the accuracy and reproducibility of molecular analyses such as western blotting. cellsignal.com Endogenous proteases, which are released during cell lysis, can rapidly degrade target proteins, leading to a loss of signal or the appearance of non-specific fragments. cellsignal.com While general protease inhibitor cocktails are widely used to prevent this degradation, the specific activation of certain protease families during experimental conditions, such as the induction of apoptosis, necessitates a more targeted approach to sample stabilization.
In the context of apoptosis research, the activation of caspases is a hallmark event. These proteases are responsible for the cleavage of a multitude of cellular proteins, including structural components and signaling molecules. rndsystems.com If not properly inhibited, caspases will continue to be active in the cell lysate, leading to the ex vivo degradation of their substrates. This can obscure the true state of the proteins within the cell at the time of harvest.
The use of specific caspase inhibitors like Z-DEVD-CMK in lysis buffers provides a crucial layer of protection for proteins that are substrates of caspase-3 and related caspases. By adding Z-DEVD-CMK to the lysis buffer, researchers can irreversibly inactivate these executioner caspases, thereby preserving the integrity of their substrates for downstream analysis. nih.govreddit.com This is particularly important when studying the cleavage of specific proteins as markers of apoptosis. For instance, to accurately measure the ratio of full-length PARP to its cleaved fragment—a common indicator of caspase-3 activity—it is essential to prevent any further cleavage from occurring after cell lysis. reddit.comabcam.com
The rationale for including a caspase-3 inhibitor is supported by studies where such inhibitors were used to prevent apoptotic events in cellular and animal models. In a rat model of sepsis, a selective caspase-3 inhibitor was shown to block the cleavage of the apoptotic marker αII-spectrin. nih.gov This demonstrates the effectiveness of the inhibitor in preventing caspase-mediated proteolysis. Therefore, its inclusion during sample preparation for molecular analysis ensures that the observed protein profile accurately reflects the in vivo or in situ conditions.
Table 2: Research Findings Supporting the Use of Caspase Inhibitors for Sample Stabilization
| Research Context | Key Finding | Implication for Sample Stabilization | Reference(s) |
|---|---|---|---|
| General Western Blotting | Protease inhibitor cocktails are necessary to prevent the degradation of proteins like p44/42 MAPK in cell lysates. | Establishes the principle of using protease inhibitors to maintain protein integrity during sample preparation. | cellsignal.com |
| Apoptosis Studies | To accurately determine the state of caspase activation and substrate cleavage in the cell, it is critical to add protease inhibitors to the lysis buffer to halt further enzymatic activity. | Highlights the necessity of inhibiting caspases to get a true snapshot of the cellular state at the time of lysis. | reddit.com |
| Sepsis-induced Apoptosis | A selective caspase-3 inhibitor blocked the cleavage of αII-spectrin and DNA fragmentation in a rat model. | Provides in vivo evidence that specific caspase inhibitors can effectively prevent the degradation of caspase substrates. | nih.gov |
Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Z-Asp-Glu-Val-Asp-chloromethylketone (Z-DEVD-CMK) | | Z-Asp-Glu-Val-Asp-fluoromethylketone (Z-DEVD-FMK) | | p44/42 Mitogen-activated protein kinase (p44/42 MAPK) | | Poly (ADP-ribose) polymerase (PARP) | | Protein Kinase C delta (PKCδ) | | αII-spectrin | | Camptothecin | | Methylcyclopentadienyl manganese tricarbonyl (MMT) |
Structural Biology and Chemical Optimization: Insights from Z Asp Glu Val Asp Chloromethylketone Derivatives
Structure-Activity Relationship (SAR) Studies of Peptidyl Chloromethylketones
Structure-activity relationship (SAR) studies have been instrumental in refining peptide-based caspase inhibitors. These investigations typically involve systematic modifications to three key regions of the inhibitor: the N-terminal peptide sequence (P4-P2 positions), the P1 residue (almost invariably Asp for caspases), and the C-terminal electrophilic "warhead" group that reacts with the catalytic cysteine. rcsb.org
The peptide portion of the inhibitor, which docks into the S4 to S1 specificity pockets of the enzyme, is a primary determinant of potency and selectivity.
Peptide Length: While most caspases recognize a four-amino acid motif, caspase-2 shows a distinct preference for a five-amino acid sequence. mblbio.comrcsb.org In contrast, executioner caspases-3 and -7 are effectively inhibited by tetrapeptides. mblbio.com This difference in optimal peptide length provides a basis for designing inhibitors with selectivity for specific caspase subfamilies. For caspase-3, extending the canonical DEVD sequence to include a P5 residue can modulate activity. For instance, a P5 Leucine (LDVAD) or Valine (VDVAD) can increase hydrolytic efficiency compared to the tetrapeptide, suggesting the presence of a hydrophobic S5 binding site. pdbj.orgresearchgate.netbdbiosciences.com
P4 Residue Modification: The S4 pocket of caspases shows significant variability, making the P4 residue a critical determinant of selectivity. Caspase-3 has a strong preference for an Aspartic acid (Asp) residue at this position. pdbj.org This is a key feature of the DEVD sequence. Caspase-2 also prefers Asp at P4, which creates challenges in designing inhibitors that can distinguish between these two enzymes. mblbio.comaatbio.com In contrast, caspase-1's S4 pocket is bulky and hydrophobic, preferring residues like Tyrosine or Tryptophan. rcsb.org
P2 Residue Modification: The S2 subsite is generally a hydrophobic groove, and the P2 residue significantly influences inhibitor binding. pdbj.org For caspase-3, the Valine in the DEVD sequence fits well into this hydrophobic pocket. Replacing it with a polar residue like Glutamine (Gln) results in weaker inhibition. pdbj.org For other caspases, modifying the P2 residue is a key strategy for achieving selectivity. For example, in the context of a VDVAD pentapeptide, replacing the P2 Alanine with a bulky group can increase selectivity for caspase-2 over caspase-3 by over 20-fold. nih.gov
The following table summarizes the impact of P-site modifications on caspase-3 inhibitor activity.
Table 1: Influence of Peptide Modifications on Caspase-3 Inhibition
| Position | Modification | Observation | Reference |
|---|---|---|---|
| P5 | Addition of hydrophobic residue (e.g., Leu, Val) | Increased hydrolysis efficiency compared to tetrapeptide DEVD, indicating favorable interaction with a hydrophobic S5 site. | pdbj.org, researchgate.net |
| P4 | Aspartic Acid (Asp) | Strong preference; critical for high-affinity binding to the S4 pocket of caspase-3. | pdbj.org |
| P3 | Glutamic Acid (Glu) | Forms favorable polar interactions with the hydrophilic S3 surface site. Hydrophobic residues are less optimal. | pdbj.org |
| P2 | Valine (Val) | Optimal hydrophobic residue for the S2 groove. Replacement with polar residues (e.g., Gln) weakens inhibition. | pdbj.org |
The electrophilic warhead is responsible for the irreversible inactivation of the caspase enzyme by forming a covalent bond with the active site cysteine. rcsb.org Both chloromethylketones (CMK) and fluoromethylketones (FMK) are widely used for this purpose. nih.gov
Both moieties function as effective irreversible inhibitors. medchemexpress.comaatbio.com The key difference lies in their reactivity. In a comparative study on cathepsin B, another cysteine protease, the chloromethylketone analogue demonstrated a higher second-order inactivation rate constant (45,300 M⁻¹ s⁻¹) compared to the fluoromethylketone derivative (16,200 M⁻¹ s⁻¹). nih.gov This suggests that CMK is a more potent electrophile. However, this heightened reactivity may also lead to a lack of specificity, potentially causing indiscriminate alkylation of other biological molecules and off-target effects. nih.gov The FMK group, while less reactive, can offer a better balance of potency and selectivity. Both CMK and FMK modifications have been shown to contribute to the stability of the enzyme-inhibitor complex beyond simply forming a covalent bond. nih.gov
Table 2: Comparison of CMK and FMK Warheads
| Feature | Chloromethylketone (CMK) | Fluoromethylketone (FMK) | Reference |
|---|---|---|---|
| Mechanism | Irreversible covalent modification of active site cysteine. | Irreversible covalent modification of active site cysteine. | nih.gov |
| Reactivity | Higher reactivity; more potent electrophile. | Lower reactivity compared to CMK. | nih.gov |
| Specificity | Increased potential for off-target effects due to high reactivity. | Generally offers a better balance of potency and selectivity. | nih.gov |
| Compound | Ac-DEVD-CMK | Z-DEVD-FMK | medchemexpress.com, aatbio.com |
For peptide-based inhibitors to be effective in cellular or in vivo models, they must be able to cross the cell membrane. Many potent inhibitors are peptidic and carry charged carboxylate groups (from Asp and Glu residues), which hinders their permeability. medchemexpress.compdbj.org To overcome this, various protecting groups are employed.
Benzyloxycarbonyl (Z or Cbz): The "Z" group in Z-DEVD-CMK is a large, hydrophobic N-terminal protecting group. bdbiosciences.com Studies comparing different N-protecting groups found that larger, more hydrophobic groups like Cbz result in more active inhibitors in cell-based assays compared to smaller groups like Acetyl (Ac). bdbiosciences.com This enhanced activity is attributed to increased cell permeability. bdbiosciences.com
Methyl Esters: Another common strategy is to mask the acidic side chains of Asp and Glu residues by converting them into methyl esters. selleckchem.com This neutralizes the negative charge, significantly improving cell permeability. aatbio.comselleckchem.com It is presumed that once inside the cell, ubiquitous cellular esterases cleave the ester groups, unmasking the carboxylate which is crucial for optimal binding to the caspase active site. nih.gov
Rational Design of Caspase Inhibitors
The development of advanced caspase inhibitors has moved from broad screening to rational, structure-based design. rcsb.org This approach leverages the wealth of information from X-ray crystal structures of caspases in complex with their substrates or inhibitors. medchemexpress.comrcsb.org The primary goal is to design molecules that precisely fit the enzyme's active site, thereby optimizing both potency and selectivity. medchemexpress.com
A major hurdle in designing systemically available caspase inhibitors is the enzyme's absolute requirement for a negatively charged Aspartate residue at the P1 position. medchemexpress.com This charge makes the inhibitor peptide-like and generally results in poor cell permeability and unfavorable pharmacokinetic properties. medchemexpress.com Rational design strategies aim to address this by:
Creating Peptidomimetics: These are molecules that mimic the three-dimensional structure of the original peptide but have modified backbones to reduce their peptide character. This can improve stability against proteolysis and enhance bioavailability. rcsb.orgpdbj.org
Exploiting Specificity Pockets: Designers focus on the less-conserved S2 and S4 subsites to build in selectivity for a particular caspase, as seen in the development of caspase-2 selective inhibitors that exploit the S2 pocket. nih.gov
Targeting Allosteric Sites: An alternative approach is to design molecules that bind to sites other than the active site (allosteric sites), which can modulate enzyme activity without the need to accommodate the restrictive P1-Asp requirement. rcsb.org
Co-crystallization and Binding Mode Analysis of Caspase-Inhibitor Complexes
Co-crystallization of caspases with their inhibitors provides a high-resolution snapshot of the molecular interactions that govern binding and inhibition. medchemexpress.com Crystal structures of caspase-3 in complex with DEVD-based inhibitors, such as Ac-DEVD-CMK, reveal the precise mechanism of action.
The inhibitor binds in the active site cleft in an extended conformation, similar to a substrate. Key interactions for a DEVD-based chloromethylketone inhibitor with caspase-3 include:
Covalent Bond: The chloromethylketone warhead forms an irreversible thioether bond with the sulfhydryl group of the catalytic Cys163 residue.
S1 Pocket: The P1 Aspartate side chain is anchored deep within the S1 pocket through a network of hydrogen bonds and ionic interactions with the side chains of Arg64, Gln161, and Arg207. pdbj.org
S2 Pocket: The hydrophobic P2 Valine side chain is buried in the hydrophobic S2 pocket. pdbj.org
S3 Pocket: The P3 Glutamate (B1630785) side chain forms favorable polar interactions on the hydrophilic surface of the S3 site. pdbj.org
S4 Pocket: The P4 Aspartate binds in the S4 pocket, forming hydrogen bonds with residues like Ser209. nih.gov In some structures, interactions with Phe250 have also been noted. nih.gov
These extensive interactions, spanning from the S4 to the S1 pocket, explain the high affinity and specificity of DEVD-based peptides for caspase-3. This detailed structural understanding is foundational for the rational design of next-generation inhibitors.
Future Research Trajectories and Academic Significance
Development of Next-Generation Caspase-3 Specific Probes
The precise targeting of caspase-3 by the DEVD peptide sequence, the core of Z-DEVD-CMK, has made it a foundational scaffold for developing new generations of research tools. The future in this area lies in creating highly selective and sensitive probes for various applications, including advanced imaging and diagnostics.
One innovative approach involves using hybrid combinatorial substrate libraries to generate highly selective ABPs that can distinguish between closely related proteases like caspase-3 and caspase-7. rsc.org The development of nanoformulations to deliver cell-impermeable probes intracellularly represents another significant step forward, potentially enabling real-time apoptosis measurement in tumors. rsc.org
| Probe Type | Base Structure/Concept | Research Goal | Key Findings/Directions |
| PET Imaging Probes | Caspase-3 inhibitor scaffolds (e.g., based on DEVD sequence) | Non-invasive imaging of apoptosis in vivo | Development of 18F-labeled probes with improved binding kinetics, tumor accumulation, and in vivo stability. nih.govnih.govresearchgate.net |
| Activity-Based Probes (ABPs) | Peptide sequences with reactive "warheads" (e.g., CMK, FMK) | Selective and covalent labeling of active caspases | Generation of highly selective probes to discriminate between caspase-3 and caspase-7; use of nanoformulations to improve cell penetrance. rsc.org |
| Cyclizing Probes | DEVD peptide sequence linked to cyclizing moieties | Signal retention and amplification in apoptotic cells | Upon cleavage by caspase-3, the probe undergoes intramolecular cyclization and self-assembles into nanoparticles, enhancing the imaging signal. thno.org |
Integration into Multi-Omics Research for Pathway Elucidation
The specificity of Z-DEVD-CMK makes it an ideal tool for perturbing the apoptosis network in a controlled manner, setting the stage for comprehensive systems biology analyses. The integration of genomics, transcriptomics, proteomics, and metabolomics—collectively known as multi-omics—offers a powerful framework for understanding the downstream consequences of caspase-3 inhibition. nih.govnih.gov
By treating cells or model organisms with Z-DEVD-CMK and subsequently applying multi-omics profiling, researchers can map the global changes that occur when a central apoptotic pathway is blocked. This approach can uncover novel protein-protein interactions, identify previously unknown substrates of caspase-3, and reveal crosstalk between apoptosis and other critical cellular processes like inflammation or autophagy. nih.gov For example, a multi-omics framework can help prioritize disruptions in molecular pathways by accumulating evidence across different biological layers, as demonstrated in studies of metabolic disorders. nih.gov This integrated analysis can elucidate how inhibiting a single enzyme reverberates throughout the cellular network, providing a more holistic understanding of disease pathogenesis. nih.govnih.gov
Advancements in In Vivo Imaging of Caspase Activity
A significant frontier in apoptosis research is the ability to visualize caspase activity in living organisms in real time. Z-DEVD-CMK and its derivatives are central to this effort. While the inhibitor itself is used to validate the specificity of imaging signals, the DEVD substrate sequence is the key component in creating activatable imaging probes.
One such approach utilizes a bioluminescence probe, Z-DEVD-aminoluciferin. nih.gov In this system, the DEVD peptide blocks the activity of aminoluciferin. Upon apoptosis induction, active caspase-3 cleaves the DEVD sequence, releasing aminoluciferin, which can then be acted upon by luciferase to produce a measurable light signal. nih.gov This technique has been successfully used to monitor apoptosis induction in response to cancer therapies in xenograft mouse models. nih.gov Researchers have shown that this method allows for the non-invasive tracking of both tumor growth and apoptosis induction in the same animal over time, providing a powerful tool for preclinical drug evaluation. nih.gov
Similarly, PET probes that are activated by caspase-3 are in development. thno.org These probes can be cleaved specifically in apoptotic cells, leading to their accumulation and a detectable PET signal. Such advancements are critical for translational medicine, as they could provide early biomarkers of treatment efficacy in diseases like cancer. nih.govresearchgate.net
Contribution to Understanding Fundamental Cell Death Mechanisms
Z-DEVD-CMK remains a cornerstone for fundamental research into the mechanisms of cell death. Caspases are a family of proteases central to apoptosis, and caspase-3 is a primary executioner of this process. rndsystems.comnih.gov By providing a means to specifically block caspase-3 activity, Z-DEVD-CMK allows researchers to delineate the precise role of this enzyme in the apoptotic cascade. merckmillipore.com
Studies using DEVD-based inhibitors have been crucial in mapping signaling pathways. For example, research has shown that during apoptosis induced by certain anticancer drugs, a DEVD-directed caspase cleaves the protein kinase MEKK1, which in turn activates other signaling molecules that drive cell death. nih.gov The use of a DEVD inhibitor in these experiments was essential to confirm this specific pathway. nih.gov
Furthermore, research using the related compound Z-DEVD-fmk has suggested that the effects of inhibiting this pathway may extend beyond classical apoptosis. Studies in models of traumatic brain injury have indicated that Z-DEVD-fmk may also reduce neuronal necrosis, a different form of cell death, partly by inhibiting calpain, another type of protease. nih.govresearchgate.net This highlights the compound's utility in exploring the complex and sometimes overlapping nature of different cell death modalities.
| Research Question | Role of Z-DEVD-CMK/Related Inhibitors | Key Insight |
| What is the specific role of caspase-3 in drug-induced apoptosis? | Blocks caspase-3 activity, preventing downstream events. | Confirmed that a DEVD-directed caspase is responsible for cleaving MEKK1, a key step in the apoptotic signaling pathway triggered by paclitaxel. nih.gov |
| Is caspase-3 solely involved in apoptosis? | Inhibits caspase-3 to observe effects on other cell death pathways. | Z-DEVD-fmk was found to attenuate calpain-mediated cleavage and reduce necrotic cell death, suggesting a broader neuroprotective role beyond anti-apoptosis. nih.govresearchgate.net |
| How are caspases activated in neurodegenerative diseases? | Used as a control to validate caspase-specific fluorescent probes in vivo. | Helped demonstrate caspase activation in tangle-bearing neurons in models of tauopathy, clarifying the relationship between caspase activity and neuronal death. nih.gov |
Potential as a Preclinical Research Tool in Disease Modeling
The ability of Z-DEVD-CMK to modulate a key cell death pathway makes it an invaluable tool in preclinical disease models. worldpreclinicalcongress.com By inhibiting caspase-3-mediated apoptosis, researchers can investigate the therapeutic potential of targeting this pathway in a variety of conditions.
In models of neurotrauma, such as traumatic brain and optic nerve injuries, treatment with DEVD inhibitors has shown significant neuroprotective effects. nih.govnih.gov For instance, in a rabbit model of optic nerve injury, Z-DEVD-FMK reduced the apoptosis of retinal ganglion cells and promoted the restoration of vision. nih.gov In cancer research, DEVD-based probes are used to assess the efficacy of new treatments that aim to induce apoptosis in tumor cells. nih.gov
Moreover, Z-DEVD-CMK often serves as a benchmark compound against which newly developed inhibitors are compared. In a study on acute hepatic failure, novel inhibitors derived from the caspase-3 substrate GSDME were shown to be more potent than Z-DEVD-FMK, highlighting the role of the classic inhibitor as a standard for gauging improvement and innovation. nih.gov This comparative use drives the development of more effective and specific therapeutic candidates.
Q & A
Q. What is the mechanism of action of Z-DEVD-CMK in apoptosis studies?
Z-DEVD-CMK acts as an irreversible caspase-3 inhibitor by covalently binding to the enzyme’s active site via its chloromethylketone group. To validate its efficacy, researchers should pair its use with apoptotic inducers (e.g., staurosporine) and measure caspase-3 activity using fluorogenic substrates (e.g., DEVD-AMC). Confirmatory assays like Western blotting for cleaved caspase-3 or PARP are recommended to ensure specificity .
Q. What are standard protocols for handling and storing Z-DEVD-CMK in laboratory settings?
Dissolve Z-DEVD-CMK in anhydrous DMSO to prepare a 10–20 mM stock solution. Aliquot and store at -80°C to prevent repeated freeze-thaw cycles, which may degrade the compound. For cell-based assays, working concentrations typically range from 10–50 µM, but dose optimization is critical to minimize off-target effects .
Q. How can researchers validate the efficacy of Z-DEVD-CMK in cell-based apoptosis assays?
Use positive controls (e.g., cells treated with apoptotic inducers without inhibitor) and negative controls (untreated cells). Quantify apoptosis via flow cytometry (Annexin V/PI staining) and correlate with caspase-3 activity assays. Include a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm caspase-dependent pathways .
Advanced Research Questions
Q. How should researchers address variability in Z-DEVD-CMK activity across different cell lines or experimental models?
Variability may arise from differences in cell permeability, endogenous caspase expression, or metabolic rates. To mitigate this:
Q. What experimental strategies can resolve contradictory data on Z-DEVD-CMK’s specificity for caspase-3 versus other caspases?
Contradictions often stem from assay conditions (e.g., substrate competition, pH). To clarify specificity:
Q. How can Z-DEVD-CMK be integrated with multi-omics approaches to study apoptotic pathways comprehensively?
Treat cells with Z-DEVD-CMK and perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling. Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways. Cross-reference with phospho-antibody arrays to validate kinase activation states .
Q. What methodologies optimize the use of Z-DEVD-CMK in co-treatment studies with other pathway inhibitors (e.g., autophagy inhibitors)?
Design experiments using factorial design (e.g., varying Z-DEVD-CMK and autophagy inhibitor concentrations). Employ time-course analyses to capture dynamic interactions. Use synergy scoring models (e.g., Bliss Independence) to quantify combinatorial effects. Validate with single-cell RNA-seq to dissect heterogenous responses .
Data Contradiction Analysis and Validation
| Study Context | Key Findings | Potential Confounders | Validation Strategies |
|---|---|---|---|
| High Z-DEVD-CMK (50 µM) in HeLa | Non-apoptotic cell death observed | Off-target inhibition of cathepsins | Co-treatment with cathepsin inhibitors |
| Low Z-DEVD-CMK (10 µM) in Jurkat | Caspase-3 inhibition without cytotoxicity | Incomplete caspase-3 blockade | Titrate inhibitor + caspase activity assay |
Table 1: Example framework for resolving contradictory data in Z-DEVD-CMK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
